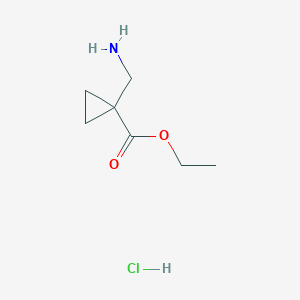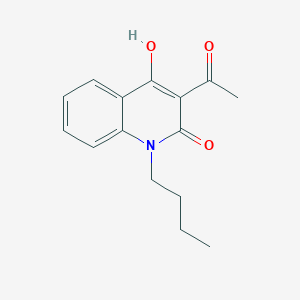
3-acetyl-1-butyl-4-hydroxy-2(1H)-quinolinone
Overview
Description
“3-acetyl-1-butyl-4-hydroxy-2(1H)-quinolinone” is a chemical compound with the CAS Number: 161185-41-7. Its molecular formula is C15H17NO3 . It is a compound that falls under the category of quinolinones, which are heterocyclic aromatic organic compounds .
Molecular Structure Analysis
The InChI code for “3-acetyl-1-butyl-4-hydroxy-2(1H)-quinolinone” is 1S/C15H17NO3/c1-3-4-9-16-12-8-6-5-7-11 (12)14 (18)13 (10 (2)17)15 (16)19/h5-8,13H,3-4,9H2,1-2H3 . This code provides a specific representation of the molecule’s structure.
Scientific Research Applications
Chemical Synthesis and Reduction
- The compound 3-acetyl-4-hydroxy-2(1H)-quinolinone and its derivatives are used in chemical synthesis. A notable method involves their reduction to 3-alkyl-4-hydroxy-2(1H)-quinolinones using zinc powder in acetic acid/hydrochloric acid, yielding good results (66–97%) (Kappe, Aigner, Roschger, Schnell, & Stadibauer, 1995).
Medicinal Chemistry and Drug Discovery
- Quinolinone-3-carboxamide derivatives, closely related to 3-acetyl-1-butyl-4-hydroxy-2(1H)-quinolinone, have been explored in drug discovery. For instance, VX-770 (ivacaftor), a potent CFTR potentiator, was developed through extensive research on these compounds (Hadida et al., 2014).
Heterocyclic Chemistry
- The compound has been utilized in the study of reactions of heterocyclic quinone methides. These studies are fundamental in understanding the behavior of quinolinone derivatives in various chemical reactions (Chauncey & Grundon, 1990).
Ayurvedic Medicine Research
- Isolation of related quinolinones from Ayurvedic processed root tubers of Aconitum ferox highlights the role of these compounds in traditional medicine and their potential biological activities (Hanuman & Katz, 1993).
Synthesis and Spectroscopy
- Research into the synthesis, crystal structure, and spectroscopic studies of 3-hydrazono- and 3-hydroxyiminoquinolin-2-ones, derived from 3-acetylquinolinones, contributes to the understanding of the structural and electronic properties of these compounds (Mitsos, Petrou, Igglessi-Markopoulou, & Markopoulos, 1999).
Safety And Hazards
properties
IUPAC Name |
3-acetyl-1-butyl-4-hydroxyquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-3-4-9-16-12-8-6-5-7-11(12)14(18)13(10(2)17)15(16)19/h5-8,18H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWTVVXLKGMEIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201320552 | |
| Record name | 3-acetyl-1-butyl-4-hydroxyquinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201320552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24817812 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-acetyl-1-butyl-4-hydroxy-2(1H)-quinolinone | |
CAS RN |
161185-41-7 | |
| Record name | 3-acetyl-1-butyl-4-hydroxyquinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201320552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(pyrrolidin-3-yl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1455656.png)

![[1-(4-Fluorobenzyl)piperidin-3-yl]methanol hydrochloride](/img/structure/B1455658.png)
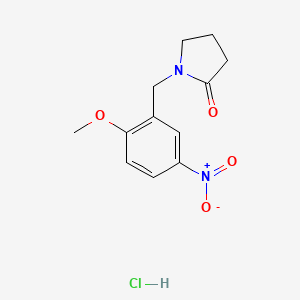

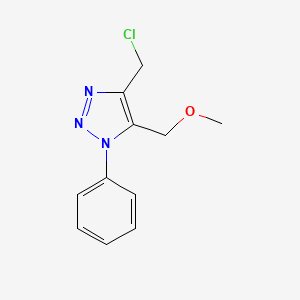

![2-(Trifluoromethane)sulfonyl-1-[4-(trifluoromethoxy)phenyl]ethan-1-one](/img/structure/B1455665.png)



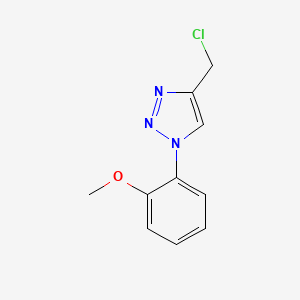
![1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-4-amine](/img/structure/B1455677.png)
